molecular formula C41H57N9O10S B1218170 Vasobral CAS No. 94423-99-1

Vasobral

Cat. No.: B1218170
CAS No.: 94423-99-1
M. Wt: 868 g/mol
InChI Key: JFIJAEATHBKABG-USBIIVCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasobral is a combination drug containing α-dihydroergocryptine (4 mg) and caffeine (40 mg) per tablet. It is classified as a 5-hydroxytryptamine (5-HT) receptor antagonist with vasoactive and neuroprotective properties . Clinically, it is indicated for:

  • Chronic vascular encephalopathy (CVE): Improves cognitive function, reduces vertigo, and enhances quality of life in patients with cerebral ischemia .
  • Migraine prophylaxis: Reduces frequency, duration, and severity of migraine attacks .

Properties

CAS No.

94423-99-1

Molecular Formula

C41H57N9O10S

Molecular Weight

868 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C32H43N5O5.C8H10N4O2.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38);4H,1-3H3;1H3,(H,2,3,4)/t20-,22-,24-,25+,26+,31-,32+;;/m1../s1

InChI Key

JFIJAEATHBKABG-USBIIVCSSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CS(=O)(=O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CS(=O)(=O)O

Synonyms

Vasobral

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • α-dihydroergocryptine : A dihydroergot alkaloid that blocks α-adrenergic receptors, inhibits platelet aggregation, and enhances cerebral metabolism .
  • Caffeine : Potentiates the vasoregulatory effects of α-dihydroergocryptine and improves bioavailability .

Key Clinical Findings :

  • In a multicenter trial of 300 CVE patients, Vasobral improved cognitive scores by 28% and reduced subjective symptoms (e.g., headache, dizziness) after 3 months .
  • A study of 5,475 migraine patients demonstrated a 50% reduction in attack frequency and 40% decrease in pain severity after 2 months of treatment .

Structural and Functional Analogues

Table 1: Comparative Overview of this compound and Similar Compounds
Drug Name Active Component(s) Mechanism of Action Primary Indications Efficacy Data Common Adverse Effects
This compound α-dihydroergocryptine + caffeine 5-HT antagonism, α-adrenergic blockade CVE, Migraine prophylaxis 50% reduction in migraine frequency ; 28% cognitive improvement in CVE Minimal (no BP fluctuations)
Sandomigran Pizotifen (5-HT₂ antagonist) 5-HT₂ receptor blockade Migraine prophylaxis 30-40% reduction in migraine frequency vs. placebo Weight gain, sedation
Topiramate Topiramate (sulfamate-substituted monosaccharide) GABA enhancement, glutamate inhibition Chronic migraine, epilepsy 45% reduction in migraine days vs. placebo Cognitive impairment, paresthesia
Amitriptyline Amitriptyline (tricyclic antidepressant) 5-HT and norepinephrine reuptake inhibition Migraine prophylaxis, depression 35% reduction in migraine frequency Dry mouth, sedation, tachycardia
A. Migraine Prophylaxis
  • This compound vs. In contrast, Sandomigran is associated with a 12% incidence of weight gain . Both show comparable efficacy in reducing migraine frequency (~50% for this compound vs. 30-40% for Sandomigran) .
  • This compound vs. Topiramate :

    • Topiramate is more effective in severe chronic migraine (45% reduction in migraine days) but has a higher discontinuation rate due to cognitive side effects (e.g., memory loss) .
    • This compound is preferred for younger patients and those with comorbid hypertension due to its neutral blood pressure profile .
B. Chronic Vascular Encephalopathy
  • This compound vs. Pentoxifylline :
    • This compound uniquely improves affective symptoms (e.g., anxiety) in CVE, whereas pentoxifylline focuses on hemodynamic improvements .
    • 75% of patients reported improved memory and reasoning with this compound, versus 60% with pentoxifylline .

Pharmacoeconomic and Prescription Trends

  • Cost-Effectiveness : this compound is 20-30% cheaper than Topiramate in long-term migraine prophylaxis .
  • Prescription Preferences: Neurologists rank this compound as the most effective monotherapy for mild-to-moderate CVE (22% preference) due to its broad indication spectrum and tolerability . Topiramate remains first-line for refractory migraine cases despite its side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.